molecular formula C23H25N3O3 B2886625 2-(2-(Diethylamino)ethyl)-7-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-59-8

2-(2-(Diethylamino)ethyl)-7-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2886625
CAS RN: 874397-59-8
M. Wt: 391.471
InChI Key: ZUKMCTQKEIAETL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrrole ring and a pyridine ring . Pyrrole is a five-membered aromatic ring with one nitrogen atom, and pyridine is a six-membered aromatic ring with one nitrogen atom. These structures are often found in biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods including cyclization, ring annulation, and cycloaddition .


Molecular Structure Analysis

The molecule likely has a planar conjugated bicyclic structure, which allows for stronger π–π interactions . This can influence the molecule’s electronic properties, such as its band-gap and energy levels.

Scientific Research Applications

Molecular Recognition and Chemosensors

One study focuses on the synthesis and characterization of naphthoquinone-based chemosensors for transition metal ions, highlighting their molecular recognition abilities. These chemosensors exhibit remarkable selectivity towards Cu2+ ions, changing color upon complexation, which could imply the potential of related compounds for sensing applications (Gosavi-Mirkute et al., 2017).

Organic Synthesis and Medicinal Chemistry

Research into pyrrolidine-2,4-dione derivatives and their synthesis has been reported, illustrating the versatility of these compounds in organic synthesis. The study provides insights into the chemical transformations these compounds can undergo, suggesting the utility of similar compounds in developing new synthetic routes and medicinal chemistry applications (Mulholland et al., 1972).

Antibacterial Activity

A study on 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione revealed moderate antibacterial activity against S. aureus and E. coli, suggesting the potential of structurally related compounds for antibacterial agent development (Angelov et al., 2023).

Photophysical and Nonlinear Optical Properties

Another area of application is in the study of linear photophysics, stimulated emission, and ultrafast spectroscopy of diketopyrrolopyrrole derivatives. This research underscores the potential of similar heterocyclic compounds in the development of materials with desirable optical properties for applications in photonics and optoelectronics (Zadeh et al., 2015).

Amino Acid Sequence Information in Proteins

Pyrolysis-gas chromatography-mass spectrometry of proteins and complex proteinaceous material has been used to study the behavior of aliphatic amino acid moieties, potentially offering a method to screen for the presence or absence of adjacent aliphatic amino acid moieties in proteins. This indicates the application of related chemical analysis techniques in proteomics and molecular biology (Boon et al., 1987).

Future Directions

Compounds with similar structures are often subjects of research due to their diverse biological activities and potential applications in medicine . Future research could explore the synthesis, properties, and potential applications of this specific compound.

properties

IUPAC Name

2-[2-(diethylamino)ethyl]-7-methyl-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-4-25(5-2)12-13-26-20(17-8-6-7-11-24-17)19-21(27)16-14-15(3)9-10-18(16)29-22(19)23(26)28/h6-11,14,20H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKMCTQKEIAETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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